molecular formula C8H5ClF2N2OS B11078077 6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine

6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine

Cat. No.: B11078077
M. Wt: 250.65 g/mol
InChI Key: OQCQRWCOGNUSFN-UHFFFAOYSA-N
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Description

6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro(difluoro)methoxy group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the chloro(difluoro)methoxy group. The process may involve the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate base.

    Introduction of Chloro(difluoro)methoxy Group: The chloro(difluoro)methoxy group can be introduced via a nucleophilic substitution reaction using a suitable chloro(difluoro)methoxy reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-[Chloro(difluoro)methoxy]benzene: Similar in structure but lacks the benzothiazole core.

    2-Aminobenzothiazole: Similar core structure but lacks the chloro(difluoro)methoxy group.

    4-(Chlorodifluoromethoxy)aniline: Contains the chloro(difluoro)methoxy group but has a different core structure.

Uniqueness

6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole core and the chloro(difluoro)methoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClF2N2OS

Molecular Weight

250.65 g/mol

IUPAC Name

6-[chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5ClF2N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)

InChI Key

OQCQRWCOGNUSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)Cl)SC(=N2)N

Origin of Product

United States

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